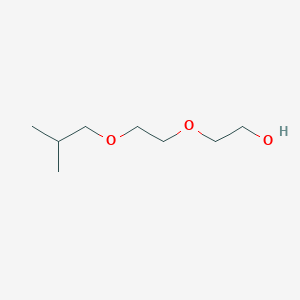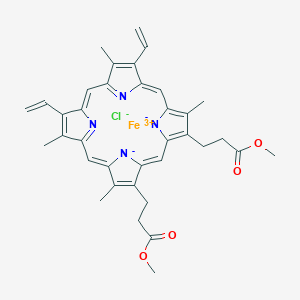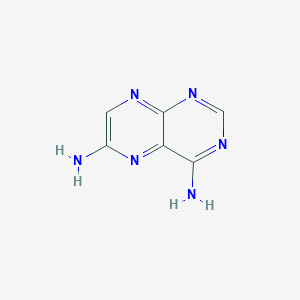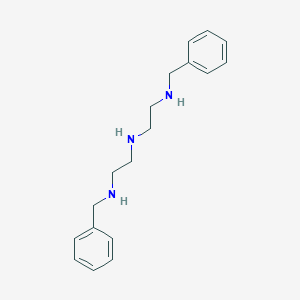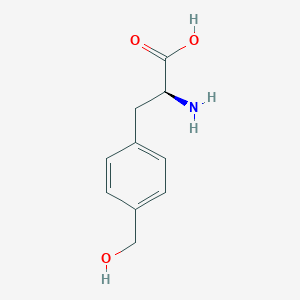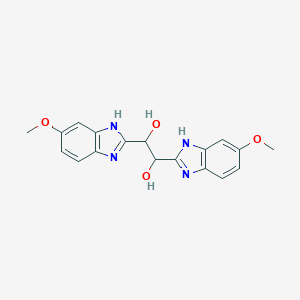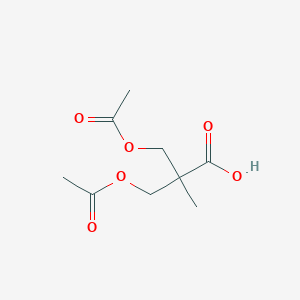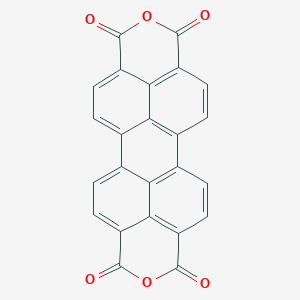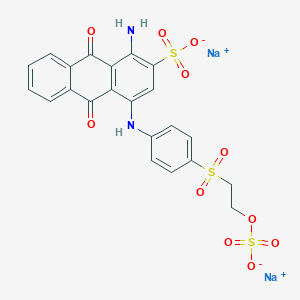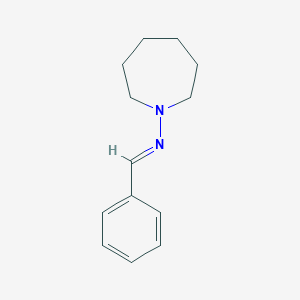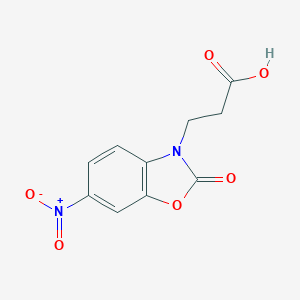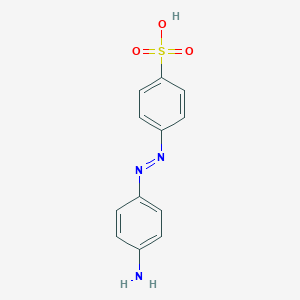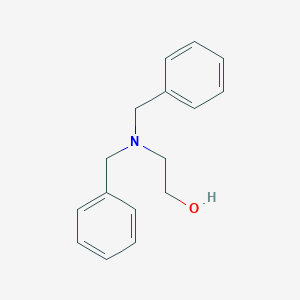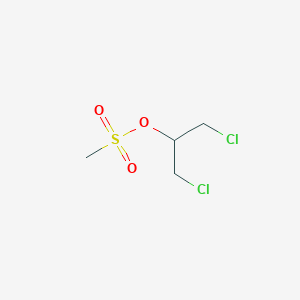
1,3-Dichloropropan-2-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloropropan-2-yl methanesulfonate, also known as DCPIB, is a chemical compound that has been extensively studied for its various scientific applications. It is a potent inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cell volume regulation, cell proliferation, and apoptosis.
Scientific Research Applications
1,3-Dichloropropan-2-yl methanesulfonate has been extensively studied for its various scientific research applications. It is primarily used as an inhibitor of VRACs, which are involved in various physiological processes such as cell volume regulation, cell proliferation, and apoptosis. 1,3-Dichloropropan-2-yl methanesulfonate has been shown to inhibit VRACs in various cell types, including cancer cells, neuronal cells, and cardiac cells.
Mechanism Of Action
1,3-Dichloropropan-2-yl methanesulfonate inhibits VRACs by binding to a specific site on the channel protein. It blocks the flow of chloride ions through the channel, which leads to a decrease in the volume-regulating ion flux. This, in turn, causes the cells to swell and eventually undergo apoptosis.
Biochemical And Physiological Effects
1,3-Dichloropropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in neuronal cells, and reduce ischemia/reperfusion injury in cardiac cells. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to reduce the volume of brain edema in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
1,3-Dichloropropan-2-yl methanesulfonate has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of VRACs, making it an ideal tool for studying the role of VRACs in various physiological processes. However, one limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research of 1,3-Dichloropropan-2-yl methanesulfonate. One direction is to further elucidate the molecular mechanism of 1,3-Dichloropropan-2-yl methanesulfonate inhibition of VRACs. Another direction is to investigate the potential therapeutic applications of 1,3-Dichloropropan-2-yl methanesulfonate in various diseases such as cancer, stroke, and traumatic brain injury. Additionally, future research could focus on developing more water-soluble analogs of 1,3-Dichloropropan-2-yl methanesulfonate to overcome its limitations in certain experiments.
Synthesis Methods
1,3-Dichloropropan-2-yl methanesulfonate is synthesized by reacting 1,3-dichloropropan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and takes around 12 hours to complete. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
properties
CAS RN |
17232-06-3 |
|---|---|
Product Name |
1,3-Dichloropropan-2-yl methanesulfonate |
Molecular Formula |
C4H8Cl2O3S |
Molecular Weight |
207.07 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl methanesulfonate |
InChI |
InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
InChI Key |
ONCGQZHVGIFLRV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC(CCl)CCl |
Canonical SMILES |
CS(=O)(=O)OC(CCl)CCl |
synonyms |
1,3-DICHLORO-2-PROPYLMETHANESULPHONATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



